molecular formula C15H12N2O2S B12860014 Methyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate

Methyl 1-phenyl-5-(2-thienyl)-1H-pyrazole-3-carboxylate

Cat. No.: B12860014
M. Wt: 284.3 g/mol
InChI Key: DZKUHRLEMFQDQY-UHFFFAOYSA-N
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Description

Methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a thiophene ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Pyrazole-3-carboxylic acids.

    Reduction: Pyrazole-3-methanol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

methyl 1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C15H12N2O2S/c1-19-15(18)12-10-13(14-8-5-9-20-14)17(16-12)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

DZKUHRLEMFQDQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

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